molecular formula C4H9BO2 B8249270 Cis-2-methyl-cyclopropyl boronic acid

Cis-2-methyl-cyclopropyl boronic acid

Cat. No.: B8249270
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-IUYQGCFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-methyl-cyclopropyl boronic acid typically involves the reaction of cyclopropyl derivatives with boronic acid reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cis-2-methyl-cyclopropyl boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically forms biaryl compounds.

Mechanism of Action

The mechanism of action of Cis-2-methyl-cyclopropyl boronic acid involves its ability to form stable complexes with various molecular targets. In the context of proteasome inhibitors, the boronic acid moiety interacts with the proteasome, leading to the inhibition of protein degradation and subsequent cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Cyclopropylboronic acid

Comparison: Cis-2-methyl-cyclopropyl boronic acid is unique due to its specific stereochemistry and the presence of a cyclopropyl group. This makes it particularly useful in asymmetric synthesis and in the development of chiral molecules.

Conclusion

This compound is a versatile compound with significant applications in research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

[(1R,2S)-2-methylcyclopropyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMDSGBCAQRLB-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1C[C@@H]1C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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